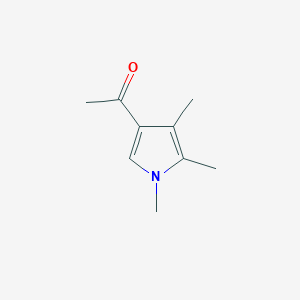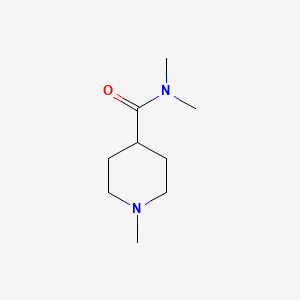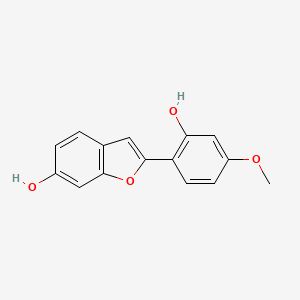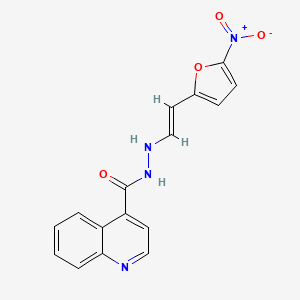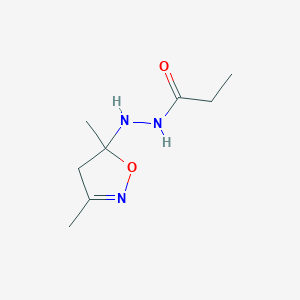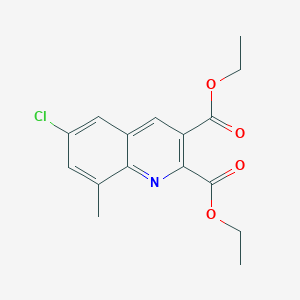
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is a synthetic organic compound with the molecular formula C({16})H({16})ClNO(_{4}) and a molecular weight of 321.76 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative, such as 6-chloro-8-methylquinoline.
Esterification: The quinoline derivative undergoes esterification with diethyl oxalate in the presence of a base like sodium ethoxide. This reaction forms the diethyl ester of the quinoline dicarboxylic acid.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline dicarboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: 6-Chloro-8-methylquinoline-2,3-dicarbinol.
Substitution: 6-Amino-8-methylquinoline-2,3-dicarboxylic acid diethyl ester.
Scientific Research Applications
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro and ester groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
- Diethyl 2,3-quinolinedicarboxylate
- Dimethyl 2,3-quinolinedicarboxylate
Uniqueness
6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ester groups in the quinoline ring enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.
Properties
CAS No. |
948289-50-7 |
|---|---|
Molecular Formula |
C16H16ClNO4 |
Molecular Weight |
321.75 g/mol |
IUPAC Name |
diethyl 6-chloro-8-methylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H16ClNO4/c1-4-21-15(19)12-8-10-7-11(17)6-9(3)13(10)18-14(12)16(20)22-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
PBXVLLMXUUIXLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=CC(=CC2=C1)Cl)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


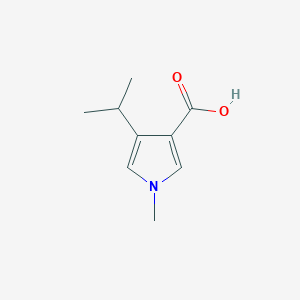
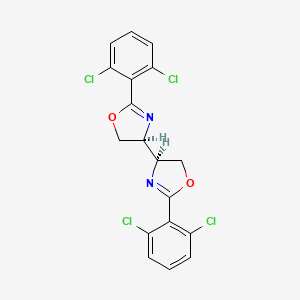
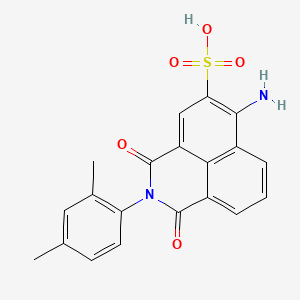

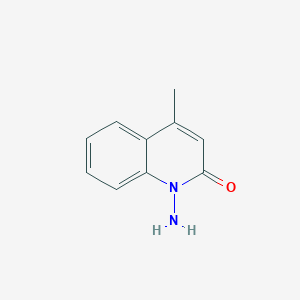
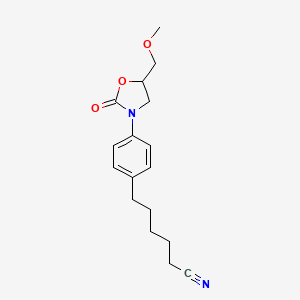
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
